molecular formula C17H13BrO B1615913 1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one CAS No. 93259-40-6

1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one

Cat. No.: B1615913
CAS No.: 93259-40-6
M. Wt: 313.2 g/mol
InChI Key: WCJMWFPTUMNNOI-KBXRYBNXSA-N
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Description

1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one is an organic compound that features a bromophenyl group and a phenyl group connected by a penta-2,4-dien-1-one chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one typically involves the reaction of 4-bromobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, forming the desired product after subsequent dehydration steps .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2) and acids (H2SO4).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Cross-Coupling: Palladium catalysts and organoboron reagents are typically used.

Major Products

    Substitution Products: Various substituted derivatives depending on the electrophile used.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one is unique due to its conjugated dienone system, which imparts distinct chemical reactivity and potential for diverse applications. This structural feature differentiates it from other bromophenyl derivatives and contributes to its versatility in research and industrial applications.

Properties

CAS No.

93259-40-6

Molecular Formula

C17H13BrO

Molecular Weight

313.2 g/mol

IUPAC Name

(2E,4E)-1-(4-bromophenyl)-5-phenylpenta-2,4-dien-1-one

InChI

InChI=1S/C17H13BrO/c18-16-12-10-15(11-13-16)17(19)9-5-4-8-14-6-2-1-3-7-14/h1-13H/b8-4+,9-5+

InChI Key

WCJMWFPTUMNNOI-KBXRYBNXSA-N

SMILES

C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=C(C=C2)Br

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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